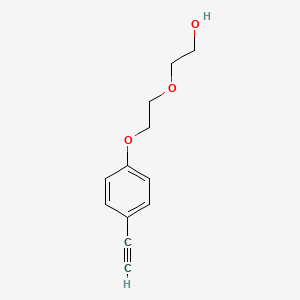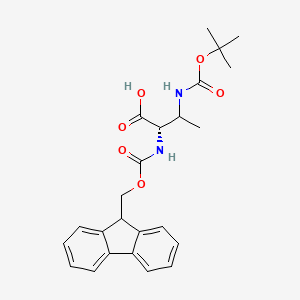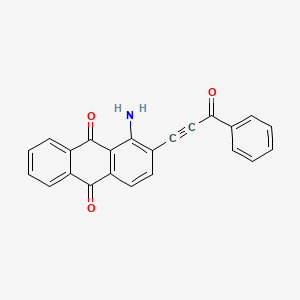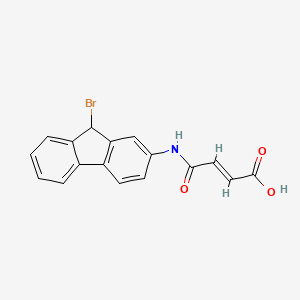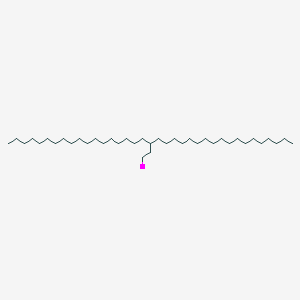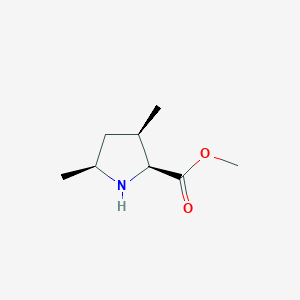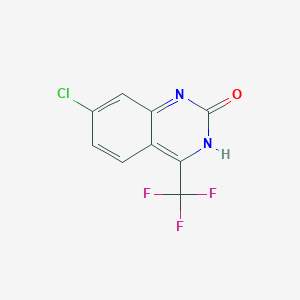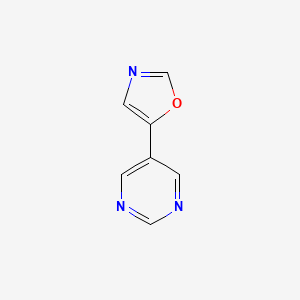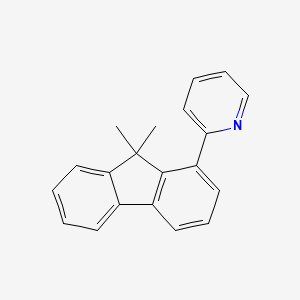
2-(9,9-Dimethyl-9H-fluoren-1-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(9,9-Dimethyl-9H-fluoren-1-yl)pyridine is an organic compound that combines a fluorenyl group with a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(9,9-Dimethyl-9H-fluoren-1-yl)pyridine typically involves the reaction of 9,9-dimethylfluorene with a pyridine derivative under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 9,9-dimethylfluorene-2-boronic acid reacts with a halogenated pyridine in the presence of a palladium catalyst and a base .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and cost-effectiveness. This could involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 2-(9,9-Dimethyl-9H-fluoren-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or the fluorenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine ring and the fluorenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenated derivatives of the compound can be used in substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield fluorenone derivatives, while substitution reactions could introduce various functional groups onto the pyridine ring or the fluorenyl group.
Aplicaciones Científicas De Investigación
2-(9,9-Dimethyl-9H-fluoren-1-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in the development of fluorescent probes and sensors.
Mecanismo De Acción
The mechanism by which 2-(9,9-Dimethyl-9H-fluoren-1-yl)pyridine exerts its effects depends on its specific application. In the context of OLEDs, the compound functions as a hole-transporting material, facilitating the movement of positive charges within the device. This is achieved through its conjugated structure, which allows for efficient charge transfer .
Comparación Con Compuestos Similares
9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid: Used in similar synthetic applications, particularly in cross-coupling reactions.
2-(3-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another derivative used in organic synthesis and materials science.
Uniqueness: 2-(9,9-Dimethyl-9H-fluoren-1-yl)pyridine is unique due to the combination of the fluorenyl and pyridine moieties, which confer distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring efficient charge transport and light emission.
Propiedades
Fórmula molecular |
C20H17N |
|---|---|
Peso molecular |
271.4 g/mol |
Nombre IUPAC |
2-(9,9-dimethylfluoren-1-yl)pyridine |
InChI |
InChI=1S/C20H17N/c1-20(2)17-11-4-3-8-14(17)15-9-7-10-16(19(15)20)18-12-5-6-13-21-18/h3-13H,1-2H3 |
Clave InChI |
FJIOPMBMQWYYHA-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2C3=C1C(=CC=C3)C4=CC=CC=N4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![O1-tert-butyl O7-methyl 3-[(Z)-2-(tert-butoxycarbonylamino)-3-methoxy-3-oxo-prop-1-enyl]indole-1,7-dicarboxylate](/img/structure/B13144435.png)
